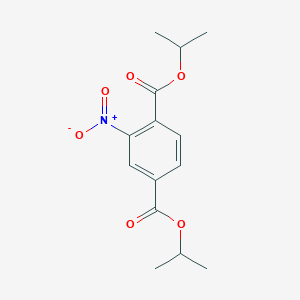

Diisopropyl nitroterephthalate

Description

Structure

3D Structure

Properties

CAS No. |

61220-63-1 |

|---|---|

Molecular Formula |

C14H17NO6 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

dipropan-2-yl 2-nitrobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-6-11(12(7-10)15(18)19)14(17)21-9(3)4/h5-9H,1-4H3 |

InChI Key |

WGRYDTFDVJDMCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diisopropyl Nitroterephthalate

Strategic Approaches to the Regioselective Nitration of Diisopropyl Terephthalate (B1205515) Precursors

Direct nitration of diisopropyl terephthalate involves treating the ester with a nitrating agent. The conventional method for nitrating aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Research into the regioselective nitration of substituted aromatic compounds has shown that solid acid catalysts, such as zeolites, can offer an alternative to liquid acids. google.com For instance, zeolites like ZSM-5 have been used for the nitration of compounds such as toluene (B28343) and chlorobenzene, demonstrating control over isomer distribution. google.com While specific protocols for diisopropyl terephthalate are not widely published, these findings suggest that heterogeneous catalysts could provide a pathway to a cleaner, more selective, and potentially milder nitration process, minimizing ester degradation.

To circumvent the harsh conditions of mixed-acid nitration, researchers have investigated a variety of alternative nitrating agents. These alternatives often offer milder reaction conditions, improved safety profiles, and enhanced regioselectivity.

One prominent alternative is dinitrogen pentoxide (N₂O₅), which is an effective and environmentally conscious nitrating agent. nih.gov It can be used in stoichiometric amounts, which significantly reduces acidic waste compared to traditional methods. nih.gov N₂O₅ is less corrosive and can be employed in various solvents, including low-polarity media, which can improve the selectivity of the reaction. nih.gov

Other systems investigated for aromatic nitration include:

Metal Nitrates: Reagents such as copper nitrate (B79036), often used in conjunction with acetic anhydride, can serve as mild nitrating agents. google.com However, the generation of stoichiometric metal salts as byproducts can complicate purification and waste disposal. google.comnih.gov

Nitric Acid with Surfactants: The use of dilute nitric acid in an aqueous solution containing a surfactant like sodium dodecylsulfate has been shown to be a mild medium for nitrating aromatic compounds with high regioselectivity at room temperature. rsc.org

Nitrogen Oxides (NOx) with Catalysts: Systems using NOx as the nitrating agent in the presence of an immobilized Lewis acid catalyst are being developed as part of a "non-acid" methodology, representing a green catalytic nitration technology. google.com

These alternative methods provide a toolbox for chemists to optimize the nitration step, potentially leading to higher yields and purity of diisopropyl nitroterephthalate under more sustainable conditions.

Optimized Esterification Procedures for Nitroterephthalic Acid Derivatives with Isopropanol (B130326)

An alternative and often preferred synthetic route involves the esterification of nitroterephthalic acid with isopropanol. This approach avoids the potential for ester hydrolysis during the nitration step. The key to this method is achieving a high-conversion, high-purity esterification. Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is the foundational protocol.

The choice of catalyst is crucial for driving the esterification equilibrium towards the product. Various catalytic systems can be employed, ranging from homogeneous to heterogeneous catalysts.

Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts for Fischer esterification. They are effective and inexpensive, but their use necessitates a neutralization step during workup and can lead to challenges in separation and potential charring at elevated temperatures.

Heterogeneous Acid Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Examples of solid catalysts used in esterification reactions include:

Ion-exchange resins (e.g., Amberlyst-15)

Sulfated zirconia, which has shown high activity in the esterification of fatty acids. researchgate.net

Zeolites and acid-treated clays. google.com

The development of robust heterogeneous catalysts is a key area of research for making the synthesis of this compound and other esters more efficient and environmentally friendly.

Esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by removing water, a byproduct of the reaction, or by using a large excess of one of the reactants (usually the alcohol).

The choice of solvent has a strong impact on reaction yields. elsevierpure.com Often, a nonpolar organic solvent such as toluene or hexane (B92381) is used to facilitate the removal of water via azeotropic distillation using a Dean-Stark apparatus. In other cases, using a large excess of isopropanol can serve as both a reactant and the reaction solvent. A patented process for other esters highlights a method where a water-immiscible solvent is used to continuously extract the formed ester from the aqueous phase, thereby shifting the equilibrium toward more product formation. google.com

The optimization of reaction parameters is essential for maximizing yield and purity. researchgate.net A factorial design approach can be used to analyze the influence of variables such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

The following table illustrates the expected impact of various parameters on the esterification of nitroterephthalic acid with isopropanol:

| Parameter | Condition | Expected Effect on Yield | Rationale |

|---|---|---|---|

| Temperature | Increase | Increases reaction rate but may promote side reactions. | Higher kinetic energy overcomes the activation energy barrier. researchgate.net |

| Decrease | Decreases reaction rate but can improve selectivity. | Favors the thermodynamic product and minimizes decomposition. | |

| Catalyst Concentration | Increase | Increases reaction rate up to a certain point. | More catalytic sites available to facilitate the reaction. ui.ac.id |

| Decrease | Decreases reaction rate. | Fewer catalytic sites slow down the conversion. | |

| Isopropanol/Acid Molar Ratio | Increase | Shifts equilibrium toward product formation. | Le Châtelier's principle; mass action favors the forward reaction. ui.ac.id |

| Decrease | Shifts equilibrium toward reactants, lowering conversion. | Insufficient alcohol to drive the reaction to completion. | |

| Water Removal | Active (e.g., Dean-Stark) | Significantly increases yield. | Removes a product, shifting the equilibrium to the right. google.com |

| Passive (no removal) | Limits conversion to the equilibrium point. | The reverse reaction (hydrolysis) proceeds as product forms. |

Multi-Step Synthesis Pathways Involving Functional Group Interconversions

Beyond the direct nitration or esterification routes, multi-step pathways involving strategic functional group interconversions (FGIs) can be designed. These routes may offer advantages in terms of starting material availability, cost, or the ability to achieve a specific substitution pattern that is difficult to obtain directly.

A plausible, albeit longer, synthetic pathway for this compound could begin with a more easily nitrated precursor, such as p-xylene. The strategy would involve the following conceptual steps:

Nitration of a Precursor: p-Xylene can be nitrated under standard conditions to yield 2-nitro-p-xylene. The two activating methyl groups direct the nitration to the ortho position.

Oxidation of Methyl Groups: The two methyl groups of 2-nitro-p-xylene would then be oxidized to carboxylic acids. This is a powerful transformation that can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This step would form nitroterephthalic acid.

Diesterification: The final step would be the di-esterification of the resulting nitroterephthalic acid with isopropanol, following one of the optimized procedures described in section 2.2.

While this multi-step approach involves more chemical transformations, it allows for the introduction of the nitro group onto a more activated ring system, potentially leading to cleaner nitration. The subsequent oxidation and esterification steps are well-established reactions in organic synthesis. Such strategic planning is key to the synthesis of complex organic molecules where direct methods are suboptimal. ibm.com

Synthesis via Pre-functionalized Aromatic Intermediates

This methodology involves the use of an aromatic precursor that already contains the nitro group, which is then subjected to esterification. A common and logical intermediate for this process is nitroterephthalic acid. The synthesis, therefore, becomes a two-step process: the preparation of the nitrated intermediate followed by its conversion to the desired diisopropyl ester.

The initial step is the nitration of terephthalic acid. The aromatic ring of terephthalic acid is significantly deactivated towards electrophilic substitution due to the presence of two electron-withdrawing carboxylic acid groups. researchgate.net However, under forceful conditions, nitration can be achieved. A standard method involves treating terephthalic acid with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. researchgate.netgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction temperature is a critical parameter that must be controlled to prevent dinitration and other side reactions. google.com

Once nitroterephthalic acid is synthesized and purified, the subsequent step is the esterification of its two carboxylic acid groups with isopropanol. This transformation is typically accomplished through Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. Common catalysts for this type of reaction include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like ion-exchange resins. nih.govresearchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Table 1: Illustrative Conditions for the Synthesis of Nitroterephthalic Acid

| Reactant | Nitrating Agent | Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Terephthalic Acid | Conc. HNO₃ | Conc. H₂SO₄ | 30 - 60 | 4 | ~87 |

Note: Data is derived from analogous nitration procedures described in the literature. google.com

Table 2: General Conditions for Fischer Esterification with Isopropanol| Substrate | Alcohol | Catalyst | Temperature (°C) | Key Feature |

| Aromatic Dicarboxylic Acid | Isopropanol (excess) | H₂SO₄ or p-TSA | Reflux | Removal of water |

| Myristic Acid | Isopropanol | p-TSA | 70-130 | Reversible reaction |

Note: This table presents typical conditions for esterification reactions involving isopropanol and carboxylic acids, providing a basis for the synthesis of this compound from its corresponding acid. researchgate.net

Sequential Nitration and Esterification Strategies

An alternative to using pre-functionalized intermediates is to perform the esterification and nitration reactions sequentially on the base molecule, terephthalic acid. This approach can be executed in two different orders: (A) nitration followed by esterification, or (B) esterification followed by nitration.

The first sequence, nitration followed by esterification, is chemically identical to the methodology described in section 2.3.1. It relies on the initial successful synthesis of nitroterephthalic acid, followed by its conversion to the diisopropyl ester.

The second sequence—esterification followed by nitration—presents a distinct strategic advantage. This route begins with the synthesis of diisopropyl terephthalate from terephthalic acid and isopropanol. evitachem.com The resulting diester is then subjected to nitration. Research on similar substituted terephthalic acids has shown that esterifying the carboxylic acid groups prior to nitration can facilitate the reaction. google.com The electron-withdrawing effect of the ester groups is less pronounced than that of the carboxylic acid groups, making the aromatic ring less deactivated and more susceptible to electrophilic attack by the nitronium ion. This can lead to higher yields and potentially avoids the harsh conditions required to nitrate the highly deactivated terephthalic diacid, which can also minimize the formation of unwanted isomers or byproducts. google.com The nitration of the diisopropyl terephthalate would likely be carried out using a standard mixture of concentrated nitric and sulfuric acids.

Table 3: Comparison of Sequential Synthesis Pathways

| Strategy | Step 1 | Step 2 | Potential Advantages | Potential Challenges |

| Nitration First | Nitration of Terephthalic Acid | Esterification of Nitroterephthalic Acid | Utilizes a well-defined intermediate. | Harsh conditions required for initial nitration; potential for low yields. |

| Esterification First | Esterification of Terephthalic Acid | Nitration of Diisopropyl Terephthalate | Milder nitration conditions possible; potentially higher yields and cleaner reaction. google.com | Requires synthesis and purification of the intermediate diester. |

Mechanistic Investigations of Reactions Involving Diisopropyl Nitroterephthalate

Elucidation of Reaction Pathways for Aromatic Nitration on Terephthalate (B1205515) Systems

The introduction of a nitro group onto an aromatic ring, a classic example of electrophilic aromatic substitution (EAS), is significantly influenced by the substituents already present on the ring. msu.edu In terephthalate systems, such as diisopropyl terephthalate, the aromatic ring is substituted with two isopropyl ester groups. These ester groups are deactivating due to their electron-withdrawing nature, which pulls electron density from the ring via both inductive and resonance effects. masterorganicchemistry.com This deactivation makes electrophilic substitution more challenging compared to benzene (B151609). The reaction typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The two ester groups direct incoming electrophiles to the meta-positions relative to themselves (positions 2 and 5 on the terephthalate ring).

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of electrophilic aromatic substitution reactions like nitration. dntb.gov.ua Using methods such as Density Functional Theory (DFT), researchers can model the reaction pathway and gain insights into the energies and structures of reactants, intermediates, and transition states.

For the nitration of a diisopropyl terephthalate system, computational modeling would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the diisopropyl terephthalate, the nitronium ion (NO₂⁺), the sigma complex (also known as the arenium ion or Wheland intermediate), and the final product, diisopropyl nitroterephthalate.

Transition State Searching: Identifying the transition state structure that connects the reactants to the sigma complex. The energy of this transition state is crucial for determining the reaction's activation energy.

Energy Profile Mapping: Constructing a reaction energy profile that plots the energy changes as the reaction progresses from reactants to products. This profile clearly shows the activation energy barriers for each step. The formation of the sigma complex is typically the rate-determining step in EAS. masterorganicchemistry.com

Analysis of Electronic Properties: Examining the distribution of electron density and molecular orbitals to understand how the ester groups deactivate the ring and direct the incoming nitronium ion.

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. It is the energy difference between the reactants and the transition state. | Determines the rate of the reaction; a higher Ea corresponds to a slower reaction. |

| Reaction Energy (ΔE) | The overall energy change from reactants to products. | Indicates whether the reaction is exothermic (negative ΔE) or endothermic (positive ΔE). |

| Sigma Complex Stability | The energy of the arenium ion intermediate relative to the reactants. | Provides insight into the influence of substituents. Electron-withdrawing groups destabilize this positively charged intermediate. |

| Atomic Charges | Calculated charge distribution on each atom in the molecule. | Helps predict the most likely sites for electrophilic attack by identifying regions of higher electron density on the aromatic ring. |

Kinetic studies are essential for experimentally validating the mechanisms proposed by computational models. By measuring reaction rates under various conditions, one can determine the rate law, which describes the mathematical relationship between reactant concentrations and reaction rate. rushim.ru For the nitration of diisopropyl terephthalate, a kinetic study would involve systematically varying the concentrations of the terephthalate ester, nitric acid, and sulfuric acid while monitoring the formation of the product over time.

A typical kinetic analysis for aromatic nitration often reveals a second-order rate law: Rate = k[Ar-H][HNO₃]

where [Ar-H] is the concentration of the aromatic compound. rushim.ru The role of sulfuric acid is catalytic, facilitating the formation of the active electrophile, NO₂⁺. masterorganicchemistry.com Experiments would be designed to confirm the reaction order with respect to each reactant. The rate constant (k) can be determined at different temperatures to calculate the experimental activation energy using the Arrhenius equation, providing a valuable comparison with computational results. researchgate.netstmarys-ca.edu

| Experiment | [Diisopropyl Terephthalate] (M) | [HNO₃] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁵ |

This data suggests the reaction is first order with respect to both the terephthalate and nitric acid.

Reaction Mechanism of Ester Formation and Transesterification Involving Isopropyl Alcohols

This compound is synthesized via the esterification of nitroterephthalic acid with isopropyl alcohol. This process, along with related reactions like hydrolysis and transesterification, is governed by the principles of nucleophilic acyl substitution.

Esterification is typically a reversible and slow reaction that requires a catalyst to proceed at a practical rate. ucr.ac.cr Both acids and bases can be used to catalyze the formation of esters.

Acid-Catalyzed Esterification (Fischer Esterification): This is the most common method for preparing esters from a carboxylic acid and an alcohol. google.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of nitroterephthalic acid. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of isopropyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule), regenerating the acid catalyst and yielding the final this compound ester. To drive the equilibrium towards the product, an excess of isopropyl alcohol is often used, or the water formed during the reaction is removed. ucr.ac.cr

Base-Catalyzed Transesterification: While direct esterification of a carboxylic acid is not typically base-catalyzed (as the base would deprotonate the acid to form a non-reactive carboxylate), bases are highly effective catalysts for transesterification. jbiochemtech.com This process involves converting one ester into another. The mechanism proceeds as follows:

Alkoxide Formation: A strong base (e.g., sodium hydroxide) reacts with isopropyl alcohol to form a sodium isopropoxide, a potent nucleophile. youtube.com

Nucleophilic Attack: The isopropoxide ion attacks the carbonyl carbon of a starting ester (e.g., dimethyl nitroterephthalate), forming a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, eliminating the original alkoxy group (e.g., methoxide) to form this compound.

| Feature | Acid Catalysis (Esterification) | Base Catalysis (Transesterification) |

|---|---|---|

| Starting Material | Carboxylic Acid + Alcohol | Ester + Alcohol |

| Role of Catalyst | Activates the carbonyl group (electrophile) | Generates a strong nucleophile (alkoxide) |

| Key Intermediate | Protonated tetrahedral intermediate | Anionic tetrahedral intermediate |

| Reaction Conditions | Reversible; requires removal of water or excess alcohol to maximize yield. | Generally faster and not readily reversible if the leaving alcohol is removed. jbiochemtech.com |

| Sensitivity | Can lead to side reactions like alcohol dehydration at high temperatures. google.com | Highly sensitive to water, which can hydrolyze the ester (saponification). jbiochemtech.com |

Ester Hydrolysis: This is the reverse reaction of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol by reaction with water. researchgate.net Like esterification, it can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. The reaction is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is unreactive towards nucleophilic attack. nii.ac.jp This drives the reaction to completion.

Transesterification Pathways: This reaction transforms one ester into another by exchanging the alcohol moiety. google.com For this compound, this could involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst. mdpi.com The mechanism is analogous to esterification/hydrolysis, involving nucleophilic attack by the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent elimination of isopropyl alcohol. digitellinc.com

Reactivity Profiling of the Nitro Group and Isopropyl Ester Moieties

The chemical behavior of this compound is dictated by the interplay of its three functional groups: one nitro group and two isopropyl ester groups, all attached to an aromatic ring.

Reactivity of the Nitro Group: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. masterorganicchemistry.com

Effect on the Aromatic Ring: It strongly deactivates the aromatic ring towards further electrophilic aromatic substitution (EAS) by withdrawing electron density through both the inductive effect and a strong resonance effect. youtube.com Any subsequent electrophilic attack would be directed to the meta position relative to the nitro group. study.com Conversely, this strong deactivation makes the ring highly susceptible to nucleophilic aromatic substitution (SNA_r), where a nucleophile can replace a suitable leaving group on the ring, with the nitro group stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov

Intrinsic Reactivity: The nitro group itself can undergo reactions, most notably reduction. It can be readily reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation or metals in acidic solution. This transformation is fundamental in the synthesis of aromatic amines.

Reactivity of the Isopropyl Ester Moieties: The two diisopropyl ester groups (-COOCH(CH₃)₂) also influence the molecule's reactivity.

Electronic Effects: Like the nitro group, the ester groups are electron-withdrawing and deactivating towards EAS, though less so than the nitro group. msu.edulibretexts.org Their presence further reduces the electron density of the aromatic ring.

Steric Effects: The isopropyl groups are sterically bulky compared to methyl or ethyl groups. This steric hindrance can influence the rate of reactions occurring at adjacent positions on the aromatic ring or even at the carbonyl carbon itself. ethernet.edu.etcdnsciencepub.com For instance, the rate of hydrolysis or transesterification might be slower for an isopropyl ester compared to a methyl ester due to the increased difficulty of the nucleophile approaching the carbonyl center. libretexts.org

Intrinsic Reactivity: The primary site of reactivity for the ester group is the electrophilic carbonyl carbon. It is susceptible to attack by a wide range of nucleophiles, leading to hydrolysis, transesterification, or aminolysis (reaction with amines), all proceeding via a nucleophilic acyl substitution mechanism.

Based on a comprehensive search for scientific literature, it has been determined that there are no specific mechanistic studies or detailed research findings available for the chemical compound "this compound" concerning the explicit topics requested. While the general principles of nitro group reduction and ester transformations are well-established in organic chemistry, scholarly articles, patents, or detailed analyses focusing specifically on the mechanistic pathways for this particular molecule could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline. Fulfilling the request would require extrapolating from general mechanisms, which would not be based on specific research into this compound and would not meet the required standard of scientific accuracy for this specific subject.

Theoretical and Computational Studies of Diisopropyl Nitroterephthalate

Quantum Chemical Characterization of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and their corresponding energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed to predict the ground state properties of molecules, such as their optimized geometric parameters and electronic energies.

For diisopropyl nitroterephthalate, DFT calculations would typically begin with the optimization of the molecular geometry to find the lowest energy arrangement of its atoms. The structure consists of a central benzene (B151609) ring substituted with a nitro group (-NO₂) and two diisopropyl carboxylate groups (-COOCH(CH₃)₂). The presence of the electron-withdrawing nitro group and the bulky ester groups is expected to influence the planarity of the molecule. While the benzene ring itself is planar, steric hindrance between the substituents may cause the ester groups to rotate out of the plane of the ring.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, the C-N bond of the nitro group and the C-C bonds of the ester groups to the aromatic ring are of particular interest as they connect the key functional groups to the core structure.

Illustrative Ground State Geometric Parameters for Diisopropyl 2-Nitroterephthalate (DFT/B3LYP/6-31G)* This table presents hypothetical, yet chemically reasonable, data for illustrative purposes, as specific computational studies on this molecule are not readily available in published literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(ring)-N(nitro) | 1.48 | |

| N-O(nitro) | 1.22 | |

| C(ring)-C(ester) | 1.51 | |

| C=O(ester) | 1.21 | |

| C-O(ester) | 1.35 | |

| Bond Angles (°) ** | ||

| O-N-O(nitro) | 124.5 | |

| C(ring)-C-O(ester) | 112.0 | |

| C(ring)-C=O(ester) | 125.0 | |

| Dihedral Angles (°) ** | ||

| C-C-C=O(ester) | 45.0 | |

| C-C-N-O(nitro) | 180.0 |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the electronic nature of the substituents dramatically influences the FMOs. The nitro group is a powerful electron-withdrawing group, which significantly lowers the energy of both the HOMO and LUMO. This effect makes the molecule more susceptible to nucleophilic attack. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely concentrated around the electron-deficient nitro group and the carbonyl carbons of the ester groups.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the molecule's reactivity:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness (a "softer" molecule).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The presence of the nitro group is expected to increase the electrophilicity index of this compound compared to its non-nitrated analog, diisopropyl terephthalate (B1205515).

Illustrative FMO Energies and Reactivity Descriptors This table presents hypothetical data to illustrate the expected electronic effects of the nitro group. The values are based on general trends observed in computational studies of nitroaromatic compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity (ω) |

| Diisopropyl Terephthalate | -7.5 | -1.2 | 6.3 | 1.9 |

| This compound | -8.2 | -2.5 | 5.7 | 3.1 |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the diisopropyl ester groups means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the ester groups to the aromatic ring (Cring-Cester) and the C-O bonds of the isopropyl groups. To explore the conformational landscape, a potential energy surface (PES) scan is typically performed. This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax.

The results of a PES scan reveal the low-energy (stable) conformations and the high-energy transition states that represent the barriers to rotation. For this compound, significant rotational barriers are expected for the Cring-Cester bonds due to steric clashes between the carbonyl oxygen and the nitro group or adjacent C-H bonds on the ring. The bulky isopropyl groups also create steric hindrance, influencing the preferred orientation of the ester functionalities. The most stable conformation will be one that minimizes these steric repulsions, likely involving a non-planar arrangement of the ester groups relative to the benzene ring.

Illustrative Rotational Energy Barriers This table provides hypothetical rotational barrier energies based on values seen in similar substituted aromatic esters. These serve to illustrate the concept.

| Rotatable Bond | Description | Estimated Barrier (kcal/mol) |

| C(ring)–C(ester) | Rotation of the entire ester group relative to the aromatic ring. | 5 - 8 |

| C(ester)–O(isopropyl) | Rotation of the isopropyl group. | 2 - 4 |

Influence of Substituents on Molecular Geometry and Stability

The substituents on the terephthalate backbone are the primary determinants of the molecule's geometry and stability.

Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly alters the electronic landscape of the aromatic ring, making it electron-deficient. Its steric profile can also influence the orientation of adjacent ester groups, potentially forcing them into specific rotational conformations.

Diisopropyl Ester Groups (-COOCH(CH₃)₂): These groups are sterically demanding. The large volume occupied by the isopropyl units leads to significant steric repulsion with each other and with the nitro group. This steric strain is a key factor in determining the most stable conformer, often at the expense of ideal electronic conjugation between the ester carbonyls and the aromatic ring. The molecule must balance the stabilizing effect of conjugation (which favors planarity) with the destabilizing effect of steric hindrance (which favors non-planar arrangements).

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the entire energy profile of a chemical reaction. By simulating reaction mechanisms, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate.

For this compound, a relevant reaction to study would be its hydrolysis or its participation in a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it a candidate for SNAr reactions.

A computational study of a reaction mechanism involves:

Identifying Reactants and Products: The starting materials and final products of the proposed reaction are geometrically optimized.

Locating the Transition State (TS): A search is performed for the saddle point on the potential energy surface that connects the reactants and products. This is the point of maximum energy along the minimum energy reaction path. The structure of the TS provides insight into the bonding changes occurring during the reaction.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is directly related to the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.

For example, in a simulated SNAr reaction, calculations would model the approach of a nucleophile, the formation of a high-energy Meisenheimer complex (intermediate), and the subsequent departure of a leaving group, mapping out the energy changes at each step.

Computational Prediction of Reaction Pathways and Activation Energies

The study of reaction pathways and their associated energy barriers is fundamental to understanding the reactivity of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. These calculations can reveal the most likely mechanisms for reactions such as hydrolysis, reduction of the nitro group, or substitution reactions on the aromatic ring.

For instance, the hydrolysis of the ester groups in this compound can be modeled to determine whether the reaction proceeds through an acid-catalyzed or base-catalyzed mechanism. Computational analysis can pinpoint the transition state structures and the energy required to reach them, providing a quantitative measure of the reaction rate.

Table 1: Hypothetical Activation Energies for Proposed Reaction Pathways of this compound

| Reaction Pathway | Proposed Mechanism | Computationally Predicted Activation Energy (kJ/mol) |

|---|---|---|

| Ester Hydrolysis | Acid-Catalyzed | 85 |

| Ester Hydrolysis | Base-Catalyzed | 60 |

| Nitro Group Reduction | Catalytic Hydrogenation | 110 |

| Aromatic Substitution | Nucleophilic Attack | 150 |

Note: The values in this table are illustrative and represent the type of data that would be generated from computational studies.

Virtual Screening for Novel Reactivity Modes

Virtual screening is a computational technique used to explore the potential reactivity of a molecule with a large library of reactants. In the context of this compound, this could involve screening for novel catalysts that can selectively promote a desired transformation, such as the regioselective reduction of the nitro group without affecting the ester functionalities.

By simulating the interactions between this compound and various catalysts, it is possible to identify candidates that bind favorably to the substrate and lower the activation energy for a specific reaction. This approach accelerates the discovery of new synthetic routes and can lead to the development of more efficient and selective chemical processes.

Spectroscopic Property Predictions and Validation Against Experimental Data

Spectroscopy is an indispensable tool for the characterization of chemical compounds. Computational methods can predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure and gain deeper insights into its electronic and vibrational properties.

Computational Spectroscopy (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Computational spectroscopy involves the calculation of spectroscopic parameters from first principles. For this compound, this includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These predictions are highly valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the C=O stretching of the ester groups and the N-O stretching of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (aromatic H) | 7.8 - 8.2 ppm | 7.9 - 8.3 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~165 ppm | ~164 ppm |

| IR | C=O Stretch | 1725 cm⁻¹ | 1720 cm⁻¹ |

| IR | N-O Asymmetric Stretch | 1530 cm⁻¹ | 1525 cm⁻¹ |

| UV-Vis | λmax | 280 nm | 282 nm |

Note: The values in this table are representative and highlight the expected correlation between calculated and experimental data.

Correlation of Calculated and Experimental Spectroscopic Parameters

A strong correlation between the calculated and experimental spectroscopic parameters serves as a robust validation of the computed molecular structure of this compound. Discrepancies between the predicted and observed spectra can point to specific structural features or intermolecular interactions that may not have been accounted for in the computational model.

By refining the computational model to better match the experimental data, a more accurate and detailed understanding of the molecule's geometry, electronic structure, and vibrational modes can be achieved. This iterative process of prediction, experimentation, and refinement is a cornerstone of modern chemical research.

Applications in Advanced Organic Synthesis and Functional Materials Science

Diisopropyl Nitroterephthalate as a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

No specific examples or research studies were identified that detail the use of this compound as a precursor in the synthesis of complex organic molecules.

Role in the Generation of Diverse Aromatic Derivatives (e.g., Aminoterephthalates)

While the reduction of a nitro group to an amine is a standard organic transformation, no specific literature was found documenting the synthesis of Diisopropyl Aminoterephthalate from this compound.

Potential as a Monomer or Cross-linking Agent in Polymer Chemistry

Design and Synthesis of Polyesters and Copolyesters

There is no available data in the reviewed sources concerning the use of this compound as a monomer in the design and synthesis of polyesters or copolyesters.

Incorporation into Polymer Networks for Specific Functionalities

Information regarding the incorporation of this compound into polymer networks, either as a cross-linking agent or to impart specific functionalities, is not present in the available literature.

Utilization in Catalysis and Asymmetric Synthesis Research

Investigation as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After guiding the reaction to the desired stereochemical outcome, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds.

A thorough review of scientific databases and chemical literature reveals no studies where this compound or its derivatives have been investigated or utilized as chiral auxiliaries. The inherent structure of this compound is achiral, and for it to function as a chiral auxiliary, chirality would need to be introduced, for example, through the use of chiral isopropyl groups or other modifications. There is no evidence of such derivatives being synthesized or tested for this purpose.

| Research Area | Findings for this compound |

| Use as a Chiral Auxiliary | No studies reported in the literature. |

| Synthesis of Chiral Derivatives | Not reported in the literature. |

| Stereoselective Reactions Guided by this compound | Not applicable due to a lack of research. |

Role as a Ligand Component in Metal-Organic Catalysis

In metal-organic catalysis, organic molecules known as ligands bind to a central metal atom to form a catalyst. The electronic and steric properties of the ligand are crucial in determining the catalyst's activity, selectivity, and stability. The design of novel ligands is a key area of research for developing new and more efficient chemical transformations.

While terephthalate (B1205515) and its derivatives are sometimes used as ligands, there is no available research in the scientific literature describing the synthesis or application of this compound as a ligand component in metal-organic catalysis. The potential of this molecule to coordinate with metal centers and influence catalytic reactions has not been explored.

| Aspect of Metal-Organic Catalysis | Status of this compound |

| Synthesis of Metal Complexes | No complexes reported in the literature. |

| Application in Catalytic Reactions | No catalytic applications have been investigated. |

| Study of Ligand Effects | Not applicable. |

Applications in the Development of Advanced Functional Materials

Functional materials are designed with specific properties that allow them to perform a particular function, such as gas storage, separation, or exhibiting specific optical or electronic behaviors. The molecular components of these materials are fundamental to their performance.

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic molecules. Covalent Organic Frameworks (COFs) are similar but are constructed entirely from light elements linked by covalent bonds. Both classes of materials are known for their high porosity and tunable structures, making them promising for applications in gas storage, catalysis, and separations.

Nitro-functionalized terephthalic acid is a known building block for the synthesis of some MOFs, such as MIL-101(Cr)-NO2. researchgate.netnih.gov However, a review of the literature indicates that this compound has not been used as a linker or building block for the construction of either MOFs or COFs. The ester groups in this compound are generally not suitable for forming the coordination bonds required for MOF assembly without prior hydrolysis to the corresponding carboxylic acid.

| Framework Type | Integration of this compound |

| Metal-Organic Frameworks (MOFs) | Not reported in the literature. |

| Covalent Organic Frameworks (COFs) | Not reported in the literature. |

Exploration in Optoelectronic or Photonic Materials

Optoelectronic and photonic materials interact with light and are essential components in devices such as LEDs, solar cells, and optical sensors. The performance of these materials is directly related to their molecular structure, which influences properties like light absorption, emission, and charge transport.

There are no studies in the published scientific literature that investigate the optoelectronic or photonic properties of this compound or its derivatives. Consequently, its potential for application in these areas remains unknown.

| Property | Research Status for this compound |

| Light Absorption/Emission | Not investigated. |

| Charge Transport Properties | Not investigated. |

| Application in Optoelectronic Devices | Not applicable. |

Advanced Analytical Methodologies for the Characterization of Diisopropyl Nitroterephthalate

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Diisopropyl nitroterephthalate from complex matrices, identifying impurities, and performing quantitative analysis. High-resolution techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for these purposes.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective assessment of purity and the detection of trace-level impurities.

For the analysis of nitroaromatic esters, a high-temperature capillary column is typically employed. oup.comnih.gov The sample, dissolved in a suitable organic solvent, is injected into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. Successful GC analysis of thermally labile compounds like nitroaromatics often requires the use of deactivated injection port liners and wide-bore capillary columns to prevent degradation. oup.comdtic.mil

Illustrative GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp | 280 °C |

This table presents typical parameters for the GC-MS analysis of aromatic esters and nitroaromatic compounds and serves as an illustrative guide for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

This technique is particularly useful for quantifying the concentration of this compound in various samples. pjoes.com By using a UV detector, the analyte can be quantified by comparing its peak area to a calibration curve generated from standards of known concentration. The separation of terephthalate (B1205515) and its derivatives can be efficiently achieved on a C18 reversed-phase column. nih.gov

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

This table provides typical parameters for the HPLC analysis of terephthalate esters and can be adapted for the separation and quantification of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the definitive structural elucidation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. hyphadiscovery.com Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons will appear as distinct signals in the downfield region, while the isopropyl protons will show characteristic splitting patterns in the upfield region. The presence of the electron-withdrawing nitro group is expected to shift the aromatic protons to a lower field compared to the unsubstituted Diisopropyl terephthalate. smolecule.com

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the isopropyl groups will all resonate at characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~8.2 - 8.5 | ~125 - 135 |

| Isopropyl CH | ~5.2 - 5.4 (septet) | ~70 - 72 |

| Isopropyl CH₃ | ~1.3 - 1.5 (doublet) | ~21 - 23 |

| Aromatic C-NO₂ | - | ~148 - 150 |

| Aromatic C-COOR | - | ~133 - 136 |

| Ester C=O | - | ~163 - 165 |

This table presents predicted NMR chemical shifts based on the structure of this compound and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. acs.org These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum will show strong absorption bands corresponding to the stretching vibrations of the nitro group (asymmetric and symmetric), the carbonyl group of the ester, and the C-O bonds of the ester. The aromatic ring will also exhibit characteristic C-H and C=C stretching and bending vibrations. Aromatic nitro compounds typically show a strong asymmetric stretching vibration for the NO₂ group in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com The carbonyl stretch for an aromatic ester is expected around 1720 cm⁻¹. smolecule.com

Raman spectroscopy, which is sensitive to non-polar bonds, will provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Expected Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 |

| Ester (C=O) | Stretch | 1730 - 1715 |

| Ester (C-O) | Stretch | 1300 - 1250 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 2980 - 2850 |

This table summarizes the expected vibrational frequencies for the key functional groups in this compound based on established correlation tables for IR and Raman spectroscopy. acs.orgresearchgate.net

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound.

Furthermore, the fragmentation pattern of the molecular ion upon ionization provides valuable structural information. In the mass spectrum of this compound, the molecular ion peak would be observed. Common fragmentation pathways for nitroaromatic esters include the loss of the nitro group (NO₂), the alkoxy group (isopropoxy), and cleavage of the ester bond. researchgate.net The fragmentation of aromatic compounds can sometimes be an exception to the even-electron rule, with radical losses of NO and NO₂ being common. researchgate.net

Plausible Fragmentation Pathways for this compound in EI-MS:

| m/z of Fragment Ion | Proposed Structure/Lost Neutral |

| 295 | [M]⁺ |

| 278 | [M - OH]⁺ |

| 250 | [M - NO₂]⁺ |

| 236 | [M - C₃H₇O]⁺ |

| 208 | [M - C₃H₇O - CO]⁺ |

| 192 | [M - C₃H₇O - CO₂]⁺ |

| 149 | [C₈H₅O₃]⁺ (phthalic anhydride-like fragment) |

| 43 | [C₃H₇]⁺ |

This table outlines plausible fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for this compound under electron ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. rigaku.com By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional model of the electron density can be generated, from which the atomic structure, bond lengths, and bond angles can be deduced. rigaku.comcreative-biostructure.com

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) stands as the most powerful method for unambiguously determining the molecular structure of a compound in the solid state. rigaku.com For this compound, this technique would involve growing a suitable single crystal, which is then mounted on a diffractometer and exposed to a monochromatic X-ray beam. bruker.com The resulting diffraction pattern of discrete spots is collected and analyzed to solve the crystal structure.

The analysis provides highly precise data on the three-dimensional coordinates of each atom in the molecule. This allows for the determination of the absolute configuration, bond lengths, and angles between the atoms of the isopropyl ester groups, the nitro group, and the terephthalate core. Furthermore, SC-XRD reveals how individual molecules of this compound pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure.

Table 1: Representative Single Crystal X-ray Diffraction Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents the typical parameters that would be reported from a single-crystal XRD analysis.)

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₇NO₆ |

| Formula Weight | The molar mass of the compound. | 295.29 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the repeating unit of the crystal. | To be determined (in Å and °) |

| Volume (V) | The volume of the unit cell. | To be determined (in ų) |

| Z | The number of molecules per unit cell. | To be determined |

| Calculated Density (ρ) | The theoretical density of the crystal. | To be determined (in g/cm³) |

Powder X-ray Diffraction for Polymorphism and Bulk Characterization

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze microcrystalline powders. carleton.eduwikipedia.org Instead of a single crystal, a sample containing a large number of randomly oriented crystallites is used. creative-biostructure.com The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase. youtube.com

For this compound, PXRD is instrumental in several areas:

Phase Identification: The obtained diffractogram can be compared to a reference pattern (either from a database or calculated from single-crystal data) to confirm the identity of the synthesized material. carleton.edu

Polymorphism Screening: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms of this compound, as each form will produce a distinct diffraction pattern. youtube.com

Bulk Purity: While SC-XRD analyzes a single, often carefully selected crystal, PXRD provides information about the bulk sample. youtube.com This is crucial for ensuring that the entire batch of the compound consists of the desired crystalline phase and is free from crystalline impurities.

Table 2: Representative Powder X-ray Diffraction Peak List for a Crystalline Phase of this compound (Note: This table is a hypothetical representation of the data that would be obtained from a PXRD experiment.)

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Hypothetical Value 1 | Calculated Value 1 | Hypothetical Value 1 |

| Hypothetical Value 2 | Calculated Value 2 | Hypothetical Value 2 |

| Hypothetical Value 3 | Calculated Value 3 | Hypothetical Value 3 |

| Hypothetical Value 4 | Calculated Value 4 | Hypothetical Value 4 |

| ... | ... | ... |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity

Beyond structural analysis, verifying the elemental composition and thermal stability of this compound is essential for confirming its identity and purity.

Elemental Analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen) within a sample. jordilabs.com The experimentally measured percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₄H₁₇NO₆). A close agreement between the experimental and theoretical values provides strong evidence of the sample's compositional purity. malvernpanalytical.com

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 56.94% | To be determined |

| Hydrogen (H) | 5.80% | To be determined |

| Nitrogen (N) | 4.74% | To be determined |

| Oxygen (O) | 32.51% | (Typically determined by difference) |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate. The resulting TGA curve plots the percentage of remaining mass against temperature. This analysis is used to determine the thermal stability of the compound, identifying the temperature at which it begins to decompose. A pure, non-solvated sample is expected to show a single, sharp weight loss step corresponding to its decomposition. The absence of significant weight loss at lower temperatures (e.g., below 100°C) can indicate the absence of volatile impurities like residual solvent or water.

A typical TGA curve for pure this compound would show a stable baseline (no mass loss) up to a specific temperature, followed by a rapid decrease in mass as the molecule decomposes. The onset temperature of this decomposition is a key indicator of the compound's thermal stability.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

The current synthesis of diisopropyl nitroterephthalate and related compounds often relies on traditional chemical methods. A significant area for future research lies in the development of more sustainable and greener synthetic pathways that align with the principles of green chemistry.

A European patent outlines a process for preparing 5-nitro-isophthalic-di-C1-C4-alkyl esters, a category that includes this compound. This method involves the reaction of 5-nitroisophthalic acid with a corresponding alcohol in the presence of a strong acid. google.com Research into the synthesis of the precursor, 5-nitroisophthalic acid, has explored continuous synthesis methods involving the nitration of isophthalic acid with reagents like fuming nitric acid and concentrated sulfuric acid. chemicalbook.comgoogle.comnbinno.comjecibiochem.com

Future research should focus on developing greener alternatives to these established methods. Key areas for investigation include:

Catalytic Systems: Exploring the use of solid acid catalysts or other heterogeneous catalysts to replace strong mineral acids, which would simplify purification and minimize corrosive waste streams.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents.

Biocatalysis: Exploring the potential of enzymatic transformations for the synthesis of this compound or its precursors, which could offer high selectivity under mild reaction conditions.

Continuous Flow Chemistry: Optimizing continuous flow reactors for the synthesis, which can offer improved safety, efficiency, and scalability compared to batch processes. google.com

The development of such sustainable routes would not only reduce the environmental impact of producing this compound but could also lead to more cost-effective manufacturing processes.

Exploration of Novel Reactivity and Functional Group Transformations

The chemical reactivity of this compound remains largely unexplored beyond its established applications. The presence of the nitro group and the ester functionalities suggests a rich chemistry that could be harnessed for the synthesis of novel compounds.

The nitro group on the aromatic ring is a key functional group that can undergo a variety of transformations. For instance, the reduction of the nitro group to an amino group would yield diisopropyl aminoterephthalate, a potentially valuable monomer for the synthesis of specialty polyamides and other polymers. Research on other nitroaromatic compounds has demonstrated a wide range of reactions, including nucleophilic aromatic substitution and various coupling reactions. organic-chemistry.org

Future research in this area could focus on:

Reduction of the Nitro Group: Investigating selective and efficient methods for the reduction of the nitro group to an amine, hydroxylamine, or other nitrogen-containing functionalities.

Nucleophilic Aromatic Substitution: Exploring the displacement of the nitro group or other substituents on the aromatic ring with various nucleophiles to create a diverse range of functionalized terephthalates.

Cross-Coupling Reactions: Utilizing the aromatic ring of this compound in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis and Transesterification: Studying the hydrolysis of the isopropyl ester groups to the corresponding dicarboxylic acid or their transesterification with other alcohols to produce a family of related esters with varying properties.

Unlocking the synthetic potential of this compound through the exploration of its reactivity could lead to the development of new molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Integration into Advanced Materials for Emerging Technologies

The structural features of this compound, particularly the rigid aromatic core and the functionalizable nitro and ester groups, make it an intriguing candidate for incorporation into advanced materials. While its direct application in polymers is not well-documented, the potential exists for its use as a monomer or a functional additive.

Polyesters are a major class of polymers synthesized from dicarboxylic acids or their esters and diols. libretexts.orgwikipedia.org The terephthalate (B1205515) structure is a fundamental component of commercially important polyesters like polyethylene (B3416737) terephthalate (PET). Research on related nitroterephthalate-based polyesters, such as poly(sulfo-p-phenylene nitroterephthalate), has shown that they can exhibit lyotropic liquid crystalline properties. rsc.org This suggests that polymers derived from this compound could also possess interesting and potentially useful material properties.

Future research directions in this area include:

Monomer for Novel Polyesters: Investigating the use of this compound (or its derivatives, such as the corresponding diacid or diamine) as a monomer in polycondensation reactions to create novel polyesters, polyamides, or other polymers. The presence of the nitro group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or optical properties.

Functional Additive: Exploring the use of this compound as a functional additive in existing polymer systems. For example, its aromatic structure might enhance the thermal stability or mechanical properties of certain plastics.

Precursor to Porous Materials: Utilizing this compound as a building block for the synthesis of metal-organic frameworks (MOFs) or other porous materials. The dicarboxylate functionality is well-suited for coordination to metal centers, and the nitro group could be further functionalized to tune the properties of the resulting material.

Biocidal Polymers: Leveraging its known fungicidal activity by incorporating it into polymeric materials to create surfaces with antimicrobial properties. google.comgoogle.com

The integration of this compound into advanced materials could lead to the development of new plastics, coatings, and functional materials with tailored properties for a range of emerging technologies.

Multi-Scale Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at the atomic and electronic levels, providing insights that can guide experimental research. bohrium.com While some computational studies have been performed on nitroaromatic compounds in general, and a recent study touched upon this compound, there is a vast opportunity to apply multi-scale computational modeling to gain a predictive understanding of this specific molecule.

Recent research on the removal of "Nitrothal-isopropyl" from wastewater utilized Density Functional Theory (DFT) to calculate the adsorption energy of the molecule on modified coffee grounds. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org The calculations revealed an adsorption energy of -0.349 eV, suggesting an electrostatic interaction between the nitro group of the molecule and the carboxyl groups on the adsorbent. nih.govresearchgate.net

Future computational research on this compound could provide valuable insights into several areas:

Electronic Structure and Reactivity: Employing DFT and other quantum mechanical methods to calculate the molecule's electronic properties, such as its molecular orbital energies (HOMO-LUMO gap), electrostatic potential surface, and atomic charges. mdpi.com These calculations can help predict its reactivity in various chemical transformations and provide insights into its mechanism of action as a fungicide.

Reaction Mechanisms: Modeling the reaction pathways and transition states for the synthesis and functional group transformations of this compound. This can aid in the design of more efficient and selective chemical processes.

Material Properties: Using molecular dynamics (MD) simulations to predict the properties of polymers and other materials incorporating this compound. MD simulations can provide information on the material's mechanical strength, thermal stability, and morphology.

Interactions with Biological Systems: Performing molecular docking and other computational biology techniques to study the interaction of this compound with its target enzymes in fungi. This could lead to a better understanding of its fungicidal activity and potentially aid in the design of more potent and selective fungicides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diisopropyl nitroterephthalate, and what critical parameters influence yield and purity?

- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of nitroterephthalic acid with isopropyl alcohol. Key parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios (excess alcohol to drive equilibrium), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification via fractional distillation or recrystallization from ethanol improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- H NMR : Identify ester protons (δ 1.2–1.4 ppm for isopropyl CH, δ 5.0–5.2 ppm for methine protons) and aromatic protons (δ 8.0–8.5 ppm for nitro-substituted benzene).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm) and nitro group (asymmetric stretch at ~1520 cm, symmetric stretch at ~1350 cm).

- Mass Spectrometry (MS) : Look for molecular ion peaks [M+H] at m/z corresponding to the molecular formula (CHNO), with fragmentation patterns indicating loss of isopropyl groups. Cross-reference with certified standards for validation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to predict the thermophysical properties of this compound, and what are common sources of discrepancy between computational and experimental data?

- Methodological Answer :

- Force Field Selection : Use GAFF or OPLS-AA/CM1A potentials for organic esters, as these accurately model van der Waals and electrostatic interactions. CHARMM36 may overestimate density in nitroaromatics .

- Validation : Compare simulated densities and compressibility factors (β) with experimental data at varying pressures (0.1–50 MPa) and temperatures (293–323 K). Discrepancies often arise from incomplete parameterization of nitro group polarization or solvent effects in simulations. Calibrate using experimental density measurements from high-pressure viscometers .

Q. What strategies are recommended for resolving contradictions in experimental data related to the solubility and stability of this compound under varying environmental conditions?

- Methodological Answer :

- Cross-Validation : Combine HPLC (for solubility quantification) with gravimetric analysis to confirm mass balance. For stability studies, use accelerated aging tests (40–70°C, 75% RH) and monitor degradation via UV-Vis spectroscopy (absorbance shifts at λ~270 nm for nitro groups).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture, light exposure). Contradictions in titration-based assays (e.g., peroxide content) may require alternative methods like differential scanning calorimetry (DSC) to detect decomposition exotherms .

Q. How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions, and what analytical frameworks support mechanistic insights?

- Methodological Answer :

- Kinetic Studies : Conduct reactions with nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF) under inert atmosphere. Monitor progress via F NMR (if fluorine tags are used) or HPLC.

- Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies and identify rate-limiting steps. Compare experimental activation energies (from Arrhenius plots) with simulated barriers to validate mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (log P) for this compound?

- Methodological Answer :

- Experimental Refinement : Measure log P using shake-flask method with octanol/water systems, ensuring pH control (nitro groups are pH-sensitive). Compare with computational predictions (e.g., XLogP3 or MarvinSuite).

- Error Sources : Theoretical models may underestimate nitro group solvation in polar solvents. Use free-energy perturbation (FEP) MD simulations to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.